molecular formula C12H17BrOZn B14888356 3-n-HexyloxyphenylZinc bromide

3-n-HexyloxyphenylZinc bromide

Cat. No.: B14888356
M. Wt: 322.5 g/mol
InChI Key: VHHAVRZZYOIQHE-UHFFFAOYSA-M
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Description

3-n-HexyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-n-HexyloxyphenylZinc bromide typically involves the reaction of 3-n-Hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-n-Hexyloxybromobenzene+Zn3-n-HexyloxyphenylZinc bromide\text{3-n-Hexyloxybromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-n-Hexyloxybromobenzene+Zn→3-n-HexyloxyphenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 3-n-HexyloxyphenylZinc bromide is used extensively in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products.

Biology and Medicine: While specific biological applications of this compound are less common, its derivatives and the compounds synthesized using it can have significant biological activity and potential medicinal applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-value chemicals .

Mechanism of Action

The mechanism of action of 3-n-HexyloxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed coupling reactions .

Comparison with Similar Compounds

  • PhenylZinc bromide
  • 4-MethoxyphenylZinc bromide
  • 3-MethylphenylZinc bromide

Comparison: 3-n-HexyloxyphenylZinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);hexoxybenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

VHHAVRZZYOIQHE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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